N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Diversity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is part of a diverse library of compounds derived from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound is utilized in various alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and other heterocyclic derivatives like pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Antimicrobial Activities
Research indicates that derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, which is a key structural component of the compound , show promising antimicrobial activities. These include thiazole and pyrazole derivatives, with some exhibiting significant effectiveness against various pathogens (Gouda et al., 2010).
Antitumor Evaluation
The compound's framework is used to create a range of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine, which demonstrate significant antitumor activities. These derivatives were tested against various human cancer cell lines, showing high inhibitory effects (Shams et al., 2010).
Cytotoxicity and Cancer Cell Migration
Recent studies have explored the cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives, which are closely related to the compound , against cancer cell lines. These studies show that specific derivatives exhibit significant cytotoxic effects, particularly against melanoma cell lines, and could potentially be used as antimetastatic agents (Šermukšnytė et al., 2022).
Insecticidal Properties
Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a related structure, have been synthesized and tested for insecticidal properties against the cotton leafworm. This indicates the potential use of similar compounds in agricultural pest control (Fadda et al., 2017).
Properties
Molecular Formula |
C23H27N7OS2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N7OS2/c1-29(2)12-5-13-30-21(16-8-10-25-11-9-16)27-28-23(30)32-15-20(31)26-22-18(14-24)17-6-3-4-7-19(17)33-22/h8-11H,3-7,12-13,15H2,1-2H3,(H,26,31) |
InChI Key |
DCGPPJLNPOAXJR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=NC=C4 |
Canonical SMILES |
CN(C)CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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